MFCD06436187

Description

The compound’s physicochemical properties, including molecular weight, solubility, and stability, are critical for its performance in industrial and pharmaceutical contexts. For instance, its synthesis often involves coupling reactions under controlled conditions, as seen in analogous ligands .

Properties

IUPAC Name |

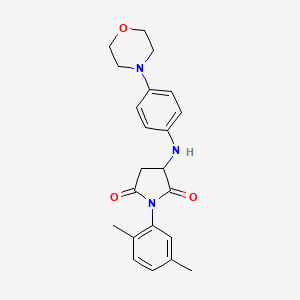

1-(2,5-dimethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-15-3-4-16(2)20(13-15)25-21(26)14-19(22(25)27)23-17-5-7-18(8-6-17)24-9-11-28-12-10-24/h3-8,13,19,23H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJJQBNEYVCHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD06436187 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of chemical reactions involving specific reagents and catalysts. The preparation methods often require controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

MFCD06436187 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

MFCD06436187 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular mechanisms and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Industrially, it may be used in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of MFCD06436187 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD06436187, two structurally and functionally related compounds are analyzed:

2.1. Compound A (CAS 1046861-20-4)

- Structural Features :

- Functional Comparison :

2.2. Compound B (CAS 1761-61-1)

- Structural Features :

- Functional Comparison :

Data-Driven Comparative Analysis

The table below summarizes critical parameters:

*Estimated based on analogous ligands .

Research Findings and Discussion

- Catalytic Efficiency :

this compound outperforms Compound A in enantioselective hydrogenation due to its hybrid phosphine-alkene framework, which provides stronger metal coordination . However, Compound A’s boron moiety enables faster oxidative addition in aryl halide activation . - Thermal Stability :

Compound B’s brominated structure grants superior thermal stability (decomposition >300°C), whereas this compound requires inert atmospheres for high-temperature applications . - Synthetic Challenges : this compound’s synthesis involves multistep ligand assembly, contrasting with the one-pot methodologies used for Compound B .

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic techniques for characterizing MFCD06436187, and how should they be applied methodologically?

- Answer : Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, ensure NMR spectra are recorded at standardized magnetic field strengths (e.g., 400 MHz or 600 MHz) with deuterated solvents . MS should include both electron ionization (EI) and electrospray ionization (ESI) modes to cross-validate molecular ion peaks. HPLC conditions (e.g., C18 column, gradient elution) must be optimized to resolve impurities, with retention times and peak integration thresholds specified .

| Technique | Key Parameters | Application |

|---|---|---|

| NMR | Solvent, field strength, relaxation delay | Structural confirmation |

| MS | Ionization mode, resolution | Molecular weight validation |

| HPLC | Column type, mobile phase, flow rate | Purity analysis |

Q. How can researchers ensure the reproducibility of this compound synthesis protocols?

- Answer : Reproducibility hinges on documenting reaction parameters (temperature, solvent, catalyst loading) and intermediate purification steps. For novel synthesis routes, provide detailed stoichiometry, reaction time, and workup procedures (e.g., recrystallization solvents, distillation pressures). Include control experiments to validate catalyst efficacy or solvent effects. Cross-reference known compounds with literature melting points or spectral data .

Q. What criteria should guide the selection of solvents and reaction conditions for this compound derivatization?

- Answer : Solvent polarity, boiling point, and compatibility with functional groups (e.g., nucleophilic/electrophilic sites) must align with reaction mechanisms. For example, polar aprotic solvents (DMF, DMSO) enhance SN2 reactions, while inert atmospheres may be required for air-sensitive intermediates. Use computational tools (e.g., DFT calculations) to predict solvent effects on transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound under varying pH conditions?

- Answer : Systematic variation of pH (e.g., 2–12) with buffered solutions, paired with kinetic studies (UV-Vis monitoring), can isolate pH-dependent reaction pathways. Conflicting data may arise from unaccounted side reactions (e.g., hydrolysis) or impurities. Use multivariate analysis (e.g., PCA) to identify outliers and validate results with isotopic labeling (e.g., deuterium exchange) .

Q. What experimental designs are optimal for probing this compound’s interactions with biological targets, considering its potential as a therapeutic lead?

- Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD, ΔH). For cellular assays, define dose-response curves (IC50/EC50) with positive/negative controls and replicate sample sizes (n ≥ 3). Address false positives via counter-screens (e.g., cytotoxicity assays) and orthogonal validation (e.g., CRISPR knockouts) .

Q. How should researchers approach data normalization when MFCD06436178 exhibits batch-to-batch variability in catalytic activity studies?

- Answer : Normalize activity metrics (e.g., turnover frequency) to internal standards (e.g., a reference catalyst) and characterize batch differences via X-ray diffraction (XRD) for crystallinity or BET surface area analysis. Apply mixed-effects models to statistically account for variability .

Q. What methodologies enable the detection of trace degradation products in this compound under accelerated stability conditions?

- Answer : Use hyphenated techniques like LC-MS/MS with collision-induced dissociation (CID) to identify degradation products. Forced degradation studies (heat, light, oxidation) should follow ICH guidelines, with mass balance calculations to ensure ≤5% unaccounted material. Quantify degradation pathways using Arrhenius plots for activation energy estimation .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data. For example, conflicting solubility data can be resolved via Hansen solubility parameter modeling .

- Ethical and Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register experimental protocols on platforms like Open Science Framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.